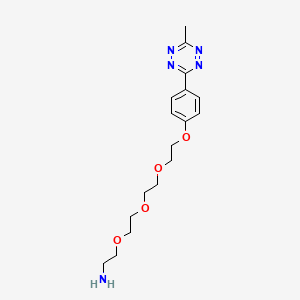

Methyltetrazine-PEG4-Amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyltetrazine-PEG4-Amine is a heterobifunctional linker that contains a methyltetrazine moiety and a primary amine group. This compound is widely used in bioorthogonal chemistry, particularly for its ability to undergo inverse electron demand Diels-Alder cycloaddition reactions. The presence of a polyethylene glycol (PEG) spacer enhances its solubility in aqueous buffers, making it highly suitable for various biological applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyltetrazine-PEG4-Amine can be synthesized through a series of chemical reactions. One common method involves the reaction of methyltetrazine with a PEG4-NHS ester. The NHS ester reacts specifically with primary amines to form a stable amide bond. The reaction is typically carried out in anhydrous solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at near-neutral pH (7-9) to ensure optimal conjugation .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes stringent control of reaction conditions to ensure high yield and purity. The compound is often purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .

Análisis De Reacciones Químicas

Primary Reaction: Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition

The methyltetrazine moiety undergoes IEDDA reactions with strained alkenes, forming stable dihydropyridazine linkages. This reaction is central to its applications in bioconjugation and imaging .

Key Features

-

Reactants : Trans-cyclooctene (TCO), norbornene, or cyclopropene .

-

Kinetics : Reaction rates reach up to 30,000 M⁻¹s⁻¹ with TCO, the fastest among bioorthogonal reactions .

-

Conditions : Proceeds efficiently in aqueous buffers (pH 7–9) at ambient temperatures without catalysts .

Applications

-

Imaging : Rapid labeling of biomolecules with TCO-modified probes for real-time tracking .

-

Drug Delivery : Site-specific conjugation of therapeutics to antibodies or nanoparticles .

Secondary Reaction: Amine-Mediated Conjugation

The primary amine reacts with activated esters (e.g., NHS esters) to form stable amide bonds, enabling covalent attachment to biomolecules .

Key Features

-

Reactants : NHS esters, carboxylic acids, or sulfonyl chlorides .

-

Conditions : Optimal at pH 7–9 in anhydrous solvents (DMSO, DMF) .

Applications

-

Protein Modification : Site-specific labeling of lysine residues .

-

Surface Functionalization : Immobilization on amine-coated substrates .

Stability and Environmental Factors

-

Chemical Stability : Methyl substitution on the tetrazine ring enhances stability compared to unsubstituted analogs .

-

pH Sensitivity : Reactivity of the amine group diminishes outside pH 7–9.

-

Solvent Compatibility : Soluble in polar aprotic solvents (DMSO, DMF) but hydrolyzes in water over time .

Comparative Analysis with Analogues

Research Case Studies

-

Imaging Enzyme Activity : Used to tag TCO-modified probes in live cells, enabling real-time visualization of protease activity .

-

Radiolabeling : Conjugated with ¹⁸F-labeled TCO for PET imaging, demonstrating rapid in vivo targeting .

Reaction Optimization Guidelines

Aplicaciones Científicas De Investigación

Bioconjugation

Methyltetrazine-PEG4-Amine is extensively used for linking biomolecules such as proteins and antibodies to therapeutic agents. This stable conjugation enhances the efficacy of drug delivery systems. The PEG spacer improves solubility and reduces steric hindrance, facilitating more effective interactions with target molecules.

| Application | Description |

|---|---|

| Protein Labeling | Enables stable attachment of fluorescent tags or drugs to proteins for tracking and therapeutic purposes. |

| Antibody Drug Conjugates | Facilitates the creation of targeted therapies by linking antibodies to cytotoxic drugs, enhancing selectivity towards cancer cells. |

Imaging Applications

The compound is employed in developing imaging agents for medical diagnostics. The tetrazine moiety allows for rapid labeling of biomolecules, improving the visualization of biological processes in real-time.

Case Study:

A study demonstrated the use of this compound in live-cell imaging, where it was utilized to visualize enzyme activities in situ through bioorthogonal reactions, showcasing its potential in dynamic biological environments .

Targeted Drug Delivery

The PEGylation aspect of this compound enhances its solubility and circulation time in the bloodstream, making it ideal for targeted therapies, particularly in cancer treatment. This approach minimizes side effects while maximizing therapeutic efficacy.

| Mechanism | Benefit |

|---|---|

| Enhanced solubility | Improves pharmacokinetics and bioavailability of drugs. |

| Reduced side effects | Targeted delivery limits exposure to non-target tissues. |

Research Findings

Recent research highlights the utility of this compound in various biochemical assays:

- Activity-Based Protein Profiling (ABPP): It serves as a mechanism-based inhibitor that selectively reacts with active forms of proteases, yielding stable enzyme-inhibitor adducts .

- Synthesis of PROTACs: The compound is instrumental in synthesizing proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade specific proteins within cells .

Mecanismo De Acción

The mechanism of action of Methyltetrazine-PEG4-Amine involves its ability to undergo bioorthogonal reactions with strained alkenes. The methyltetrazine moiety reacts with these alkenes to form stable dihydropyridazine linkages. This reaction is highly selective and occurs under mild conditions, making it suitable for use in living organisms. The PEG spacer enhances solubility and reduces steric hindrance, facilitating efficient conjugation .

Comparación Con Compuestos Similares

- Methyltetrazine-PEG2-Amine

- Methyltetrazine-PEG4-NHS Ester

- Methyltetrazinylalanine

Comparison: Methyltetrazine-PEG4-Amine stands out due to its longer PEG spacer, which enhances solubility and reduces steric hindrance compared to shorter PEG linkers like Methyltetrazine-PEG2-Amine. The presence of a primary amine group allows for versatile conjugation with various biomolecules, making it more adaptable for different applications .

Actividad Biológica

Methyltetrazine-PEG4-amine is a versatile compound widely utilized in bioconjugation and bioorthogonal chemistry. Its unique structure, featuring a methyltetrazine moiety linked to a polyethylene glycol (PEG) spacer, enables rapid and selective reactions with strained alkenes, making it valuable in various biological applications including imaging, drug delivery, and therapeutic development.

- Chemical Formula : C21H33ClN6O5

- Molecular Weight : 484.98 g/mol

- CAS Number : N/A

- Purity : >95% (HPLC)

- Physical Appearance : Red oil

- Solubility : Soluble in THF, DCM, DMF, and DMSO

- Storage Conditions : -20 °C

This compound operates primarily through the inverse electron-demand Diels-Alder (IEDDA) reaction. This mechanism allows for the rapid conjugation of the tetrazine moiety with strained alkenes such as trans-cyclooctene (TCO), resulting in a stable dihydropyridazine linkage. The reaction is characterized by:

- High Selectivity : The tetrazine reacts specifically with TCO without interfering with other functional groups present in biological samples.

- Rapid Kinetics : The IEDDA reaction is noted for its unprecedented speed among bioorthogonal reactions.

- Biocompatibility : The reaction occurs under mild conditions and does not require additional catalysts or reducing agents, making it suitable for use in living organisms.

Applications

This compound has found extensive applications in various fields:

- Fluorescent Imaging : Used for labeling biomolecules to visualize cellular processes.

- Drug Delivery Systems : Facilitates targeted delivery of therapeutics by conjugating drugs to specific biomolecules.

- Radiochemistry : Employed in the development of radiolabeled compounds for PET and SPECT imaging.

- Therapeutic Development : Acts as a linker in PROTAC (Proteolysis Targeting Chimeras) technology for targeted protein degradation.

Case Study 1: Imaging Applications

In a study involving preclinical PET imaging, [^68Ga]Ga-THP-tetrazine was used for bioorthogonal click radiolabeling. Mice bearing fibrosarcoma tumors were injected with the compound, demonstrating effective imaging capabilities with high uptake in organs such as the liver and lungs, while showing minimal tumor accumulation due to rapid clearance from the bloodstream .

Case Study 2: Antibody Conjugation

Research demonstrated the use of this compound for labeling single-domain antibody fragments. The study reported a conjugation efficiency of 70–95% using IEDDA chemistry, highlighting its effectiveness in creating stable antibody-drug conjugates . The modified antibodies exhibited improved targeting capabilities due to the precise conjugation facilitated by the tetrazine moiety.

Comparative Analysis

The following table summarizes key properties and applications of this compound compared to related compounds:

| Compound | Reaction Type | Solubility | Applications |

|---|---|---|---|

| This compound | IEDDA | THF, DCM, DMF | Imaging, Drug Delivery |

| Methyltetrazine-STP Ester | Amine-reactive labeling | Aqueous media | Protein modification |

| Methyltetrazine-NHS Ester | Amine-reactive labeling | DMSO, DMF | Antibody conjugation |

Propiedades

IUPAC Name |

2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O4/c1-14-19-21-17(22-20-14)15-2-4-16(5-3-15)26-13-12-25-11-10-24-9-8-23-7-6-18/h2-5H,6-13,18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOEAATMYJGXMGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.